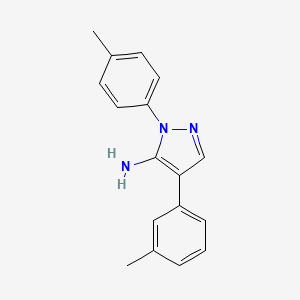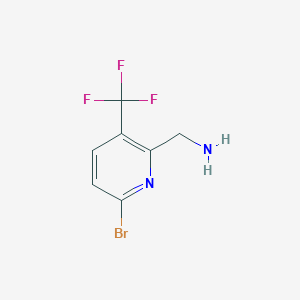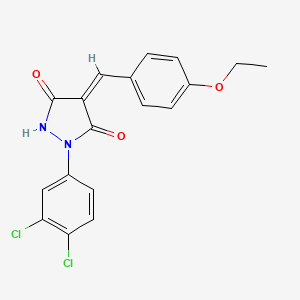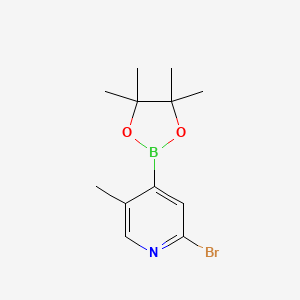
2-Bromo-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound with the molecular formula C11H15BBrNO2. This compound is notable for its use in various chemical reactions, particularly in organic synthesis and medicinal chemistry. It is characterized by the presence of a bromine atom, a methyl group, and a dioxaborolane moiety attached to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 2-bromo-5-methylpyridine. This process can be achieved using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions:
Cross-Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Solvents: Including DMF, tetrahydrofuran (THF), and toluene, which provide suitable environments for the reactions.
Major Products:
Aryl and Vinyl Derivatives: Formed through cross-coupling reactions.
Functionalized Pyridines: Resulting from substitution reactions.
Chemistry:
Organic Synthesis: The compound is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is used in the development of new catalytic systems for various organic transformations.
Biology and Medicine:
Drug Development: The compound serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry:
Material Science: It is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in chemical reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions, while the bromine atom allows for further functionalization through substitution reactions. These properties make it a versatile tool in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Uniqueness: Compared to similar compounds, 2-Bromo-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine offers a unique combination of reactivity and stability. The presence of both a bromine atom and a boronic ester group allows for diverse chemical transformations, making it a highly versatile reagent in organic synthesis.
Eigenschaften
Molekularformel |
C12H17BBrNO2 |
|---|---|
Molekulargewicht |
297.99 g/mol |
IUPAC-Name |
2-bromo-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H17BBrNO2/c1-8-7-15-10(14)6-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
InChI-Schlüssel |
TUWUKLVYSRAECA-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B13656773.png)
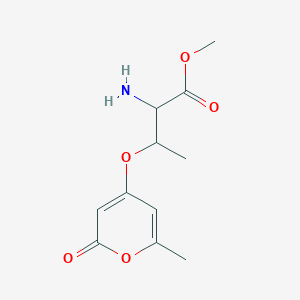
![3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656788.png)


![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)dipicolinaldehyde](/img/structure/B13656799.png)
![azane;5-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-[(E)-2-[4-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13656807.png)
![(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13656828.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13656830.png)
